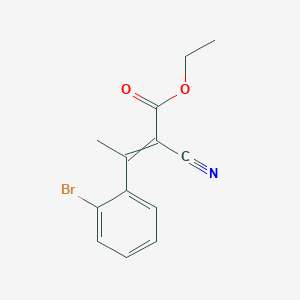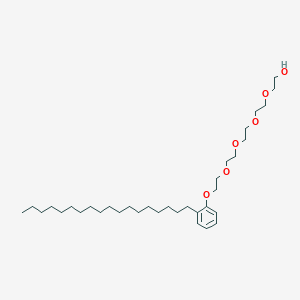
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is a complex organic compound characterized by its long aliphatic chain and multiple ether linkages. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of 2-octadecylphenol with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated phenolic derivatives.
Aplicaciones Científicas De Investigación
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is primarily based on its ability to interact with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, while the ether linkages provide flexibility and stability. This interaction can modulate membrane fluidity and permeability, making it useful in various biological and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Dioctadecyl diphenyl ether
- Octadecyl 4-formylbenzoate
- 1,4-Benzenediol, 2-octadecyl-
Uniqueness
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its multiple ether linkages, which provide enhanced flexibility and stability compared to other similar compounds. This unique structure allows for more versatile applications, particularly in the fields of drug delivery and membrane studies.
Propiedades
Número CAS |
106705-43-5 |
|---|---|
Fórmula molecular |
C34H62O6 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-octadecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-21-18-19-22-34(33)40-32-31-39-30-29-38-28-27-37-26-25-36-24-23-35/h18-19,21-22,35H,2-17,20,23-32H2,1H3 |
Clave InChI |
HHOQTVCGPMJGFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


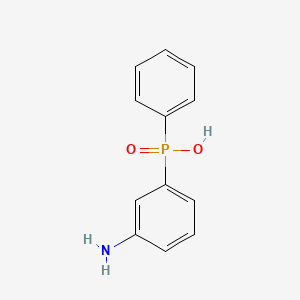
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

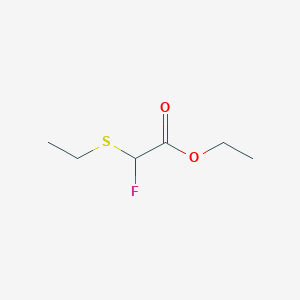
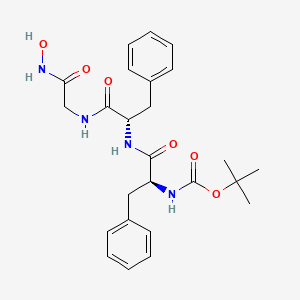
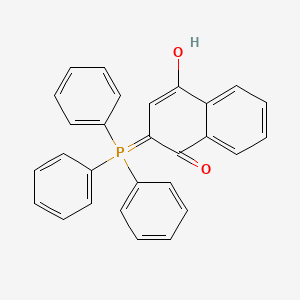
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
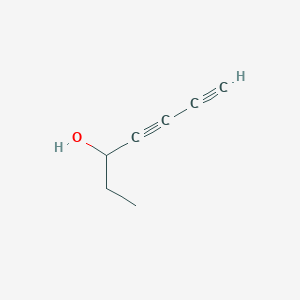
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
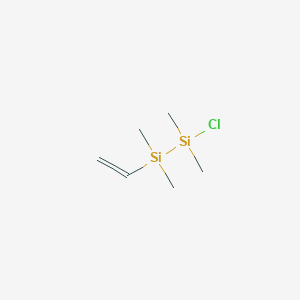
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
